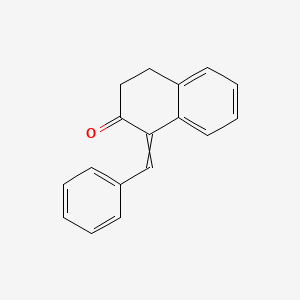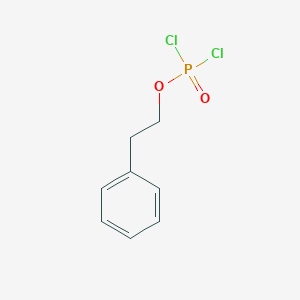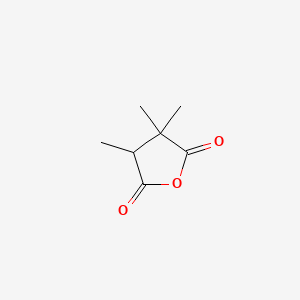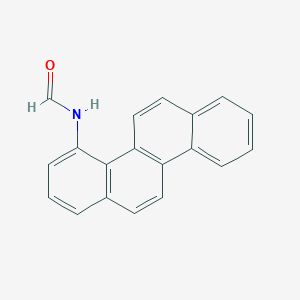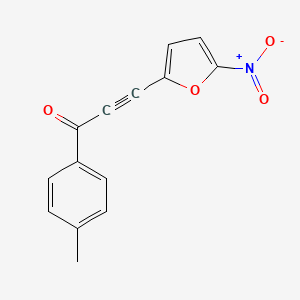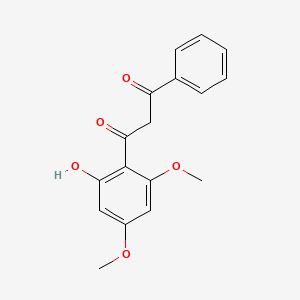![molecular formula C18H18O6 B14679723 5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde CAS No. 31477-10-8](/img/structure/B14679723.png)
5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is a complex organic compound characterized by its biphenyl structure with methoxy groups and aldehyde functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde typically involves multiple steps. One common method starts with the transformation of 2,2’,6,6’-tetramethoxy-1,1’-biphenyl through a series of reactions. For instance, the compound can be synthesized via a bidirectional approach, involving key steps such as the formation of the cis-1,3-dimethylnaphtho[2,3-c]pyran ring .
Another method involves the Ullmann reaction, where 6-bromo-3,4-dimethoxybenzaldehyde is treated with cuprous iodide and triethyl phosphite in toluene, followed by further reactions to introduce the aldehyde groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarboxylic acid.
Reduction: 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde, particularly its analogues, involves several pathways:
Antitumor Activity: The compound induces apoptosis in cancer cells by arresting the cell cycle in the G2/M phase and activating the mitochondrial intrinsic pathway.
MOF Formation: The compound acts as a linker in MOFs, facilitating the exchange of metal ions and contributing to the framework’s stability and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,5,5’-Tetramethoxy[1,1’-biphenyl]-4,4’-diol: Similar structure but with hydroxyl groups instead of aldehyde groups.
D6 (3E,3′E)-4,4′-(5,5′,6,6′-tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(but-3-en-2-one): A structural analogue with antitumor activity.
Uniqueness
5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is unique due to its combination of methoxy and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and material science.
Eigenschaften
CAS-Nummer |
31477-10-8 |
|---|---|
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
2-(6-formyl-2,3-dimethoxyphenyl)-3,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C18H18O6/c1-21-13-7-5-11(9-19)15(17(13)23-3)16-12(10-20)6-8-14(22-2)18(16)24-4/h5-10H,1-4H3 |
InChI-Schlüssel |
ZFJBWCJRYJPNSK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=O)C2=C(C=CC(=C2OC)OC)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






